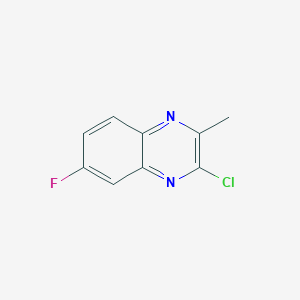

3-Chloro-6-fluoro-2-methylquinoxaline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6ClFN2 |

|---|---|

Peso molecular |

196.61 g/mol |

Nombre IUPAC |

3-chloro-6-fluoro-2-methylquinoxaline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3 |

Clave InChI |

WNPOTOPGXJPVHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C2C=C(C=CC2=N1)F)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 3 Chloro 6 Fluoro 2 Methylquinoxaline

Classical and Modern Approaches to Quinoxaline (B1680401) Ring Construction

The formation of the quinoxaline ring, a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone of heterocyclic chemistry. nih.gov Various synthetic strategies have been developed over the years, ranging from traditional condensation reactions to more contemporary catalytic methods. nih.govnih.gov

Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds and Their Surrogates

The most fundamental and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pubsapub.orgresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine ring of the quinoxaline system. encyclopedia.pub The versatility of this method lies in the ability to use a wide array of substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the introduction of various functional groups onto the quinoxaline scaffold.

The reaction typically proceeds under acidic or neutral conditions and can be facilitated by various catalysts. Traditional approaches often required high temperatures and long reaction times. nih.govnih.gov However, modern advancements have introduced milder and more efficient catalytic systems. For instance, catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, researchgate.net iodine, sapub.org and various solid acid catalysts like silica-supported perchloric acid (HClO4·SiO2) have been shown to promote the reaction effectively, often at room temperature and with higher yields. researchgate.net

The use of "surrogates" for 1,2-dicarbonyl compounds has also expanded the scope of this reaction. These surrogates are molecules that can generate the 1,2-dicarbonyl functionality in situ. Examples include α-hydroxy ketones, which can be oxidized to the corresponding dicarbonyl species during the reaction. encyclopedia.pub This approach avoids the need to handle potentially unstable dicarbonyl compounds directly.

Alternative Cyclization and Annulation Strategies for Quinoxaline Formation

One notable alternative is the reaction of o-phenylenediamines with α-haloketones. nih.govresearchgate.net This reaction proceeds through a cyclization-oxidation sequence to afford the quinoxaline product. researchgate.net Another approach involves the oxidative coupling of epoxides with 1,2-diamines. nih.gov

More recent developments include metal-catalyzed reactions. For example, copper-catalyzed reactions have been employed for the synthesis of quinoxalines from various starting materials. organic-chemistry.org Additionally, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of highly functionalized polycyclic quinoxaline derivatives. nih.gov These modern methods often offer advantages in terms of mild reaction conditions, high functional group tolerance, and the ability to construct complex quinoxaline-containing heterocycles. nih.gov

Targeted Synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline

The synthesis of the specific compound this compound requires a regioselective approach to ensure the correct placement of the chloro, fluoro, and methyl substituents on the quinoxaline core.

Design and Preparation of Halogenated Aromatic Precursors for Quinoxaline Annulation

The synthesis of this compound would likely commence with a halogenated aromatic precursor. A plausible starting material is a substituted ortho-phenylenediamine, such as 4-fluoro-1,2-phenylenediamine. This precursor already contains the fluorine atom at the desired position on the benzene ring.

The preparation of such halogenated precursors can be achieved through various aromatic substitution reactions. For instance, the introduction of a fluorine atom onto a benzene ring can be accomplished through electrophilic fluorination or by utilizing a diazonium salt intermediate (the Balz-Schiemann reaction). Similarly, chlorination can be achieved through electrophilic aromatic substitution using a suitable chlorinating agent. A multi-step synthesis to prepare a key intermediate, 1,2-diamino-4-chloro-4-fluorobenzene, has been described. mdpi.com This process involves the protection of an amino group, followed by nitration, and then reduction of the nitro group to an amine. mdpi.com

Regioselective Introduction of Chlorine, Fluorine, and Methyl Substituents during Ring Closure

With the appropriately substituted ortho-phenylenediamine in hand, the next step is the cyclization reaction to form the quinoxaline ring with the desired methyl and chloro substituents. The regioselectivity of this step is crucial.

The methyl group at the 2-position can be introduced by using a 1,2-dicarbonyl compound that contains a methyl group, such as pyruvaldehyde (methylglyoxal) or by using a surrogate like 2-oxopropionaldehyde. sapub.org

The introduction of the chlorine atom at the 3-position can be achieved through several strategies. One approach is to use a chlorinated 1,2-dicarbonyl equivalent. Alternatively, a common method involves the synthesis of a quinoxalin-2(1H)-one precursor, which can then be chlorinated at the 3-position using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For instance, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has been synthesized from the one-step annulation reaction of 4-fluoroaniline (B128567) with 1,1,2-trichloro-2-nitroethene. researchgate.net This intermediate can then be selectively modified.

The regioselectivity of the condensation reaction between an unsymmetrically substituted o-phenylenediamine (B120857) and an unsymmetrical 1,2-dicarbonyl compound can sometimes be controlled by the reaction conditions and the electronic properties of the substituents. However, to ensure a specific isomer, a stepwise approach involving the formation of the quinoxalinone and subsequent chlorination is often preferred.

Catalytic and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinoxalines. researchgate.netrsc.orgresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org

A key aspect of green quinoxaline synthesis is the use of reusable and non-toxic catalysts. rsc.org A wide variety of solid-supported catalysts have been developed, including:

Silica-based catalysts : Silica nanoparticles and silica-supported acids like perchloric acid (HClO4·SiO2) and cellulose (B213188) sulfuric acid have proven to be effective and recyclable catalysts for quinoxaline synthesis. researchgate.netrsc.orgresearchgate.net

Metal-based catalysts : Heterogeneous catalysts such as alumina-supported heteropolyoxometalates and nano-γ-Fe₂O₃–SO₃H have been used for efficient quinoxaline synthesis under mild conditions. nih.govrsc.org

Ionic liquids : Heteropolyanion-based ionic liquids have been employed as recyclable solid acid catalysts for the one-pot synthesis of quinoxaline derivatives. nih.gov

These catalytic systems often allow the reactions to be carried out in more environmentally benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions. researchgate.netrsc.orgresearchgate.net The use of microwave irradiation and ultrasound has also been explored to accelerate reaction times and improve yields. sapub.orgrsc.org

The development of these catalytic and green chemistry approaches not only makes the synthesis of quinoxalines more sustainable but also often leads to higher yields, easier product purification, and a broader scope of accessible derivatives. rsc.org

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Silica-Based | Silica Nanoparticles | Solvent-free, Room Temperature | High yields, short reaction times, reusable |

| Cellulose Sulfuric Acid | Water or Ethanol, Room Temperature | Inexpensive, recyclable, biodegradable | |

| Metal-Based | Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | High yields, heterogeneous, reusable |

| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | Good to excellent yields, reusable | |

| Ionic Liquids | Heteropolyanion-Based Ionic Liquids | One-pot condensation | High yields, short reaction times, easy workup |

Developments in Transition Metal-Free Methodologies for Substituted Quinoxalines

In recent years, there has been a significant shift towards transition-metal-free synthetic strategies for quinoxalines, driven by the need for greener, more cost-effective, and less toxic chemical processes. nih.govrsc.org Transition metal catalysts, while effective, can be expensive and difficult to completely remove from the final product, which is a notable disadvantage. rsc.org The development of metal-free alternatives addresses these challenges, providing sustainable pathways to these valuable heterocyclic compounds. researchgate.net

A variety of non-metallic systems have been proven effective. For instance, iodine has been utilized as a catalyst in dimethyl sulfoxide (B87167) (DMSO), which serves as both the solvent and the oxidant, to facilitate the synthesis of quinoxaline derivatives from α-hydroxy ketones and substituted o-phenylenediamines, achieving excellent yields of 78–99%. nih.gov This method benefits from broad functional group tolerance. nih.gov Another innovative approach involves the use of ultrasound irradiation in water without any catalyst, promoting the reaction between o-phenylenediamines and isatin (B1672199) to produce fused quinoxaline derivatives. nih.gov

Furthermore, visible-light-mediated, metal-free synthesis has emerged as a powerful technique. One such method employs a single electron-transfer and oxidative coupling strategy to react o-phenylenediamines with benzoylacetonitriles at room temperature, yielding a range of substituted quinoxalines in moderate to good yields (50–78%). nih.gov These developments highlight a clear trend towards milder, safer, and more accessible methods for constructing the quinoxaline core. mdpi.comfrontiersin.org

Table 1: Examples of Transition Metal-Free Synthesis of Quinoxaline Derivatives

| Catalyst/Condition | Reactants | Solvent | Yield (%) | Reference |

| Iodine (20 mol%) | α-Hydroxy ketones, o-Phenylenediamines | DMSO | 78-99% | nih.gov |

| Ultrasound (Catalyst-free) | o-Phenylenediamines, Isatin | Water | Not specified | nih.gov |

| Visible-light (Metal-free) | o-Phenylenediamines, Benzoylacetonitriles | Not specified | 50-78% | nih.gov |

Application of Heterogeneous Catalysts in Quinoxaline Synthesis

The use of heterogeneous catalysts represents a cornerstone of green chemistry, offering significant advantages such as easy separation from the reaction mixture, potential for recycling, and reduced energy consumption. dergipark.org.trtandfonline.com A wide array of solid-supported catalysts has been successfully applied to the synthesis of quinoxaline derivatives, often under mild, ambient temperature conditions. nih.govdergipark.org.tr

One effective approach utilizes alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, for the reaction between o-phenylenediamines and 1,2-diketones. nih.govscispace.com This system functions efficiently at room temperature in toluene, providing excellent yields (up to 92%) and 100% selectivity for the desired quinoxaline product. nih.gov The catalyst is easily recovered by simple filtration and can be reused. nih.gov

Other novel heterogeneous catalysts include common mineral fertilizers like monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP). dergipark.org.tr These phosphate-based materials have been shown to effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature, producing quinoxalines in excellent yields. dergipark.org.tr A key advantage is the ability to recycle these catalysts up to six times with only a minor loss in activity. dergipark.org.tr Similarly, nanostructured pyrophosphates like Na₂PdP₂O₇ and binary metal oxides such as Al₂O₃–ZrO₂ have been developed as highly efficient and reusable catalysts, promoting the reaction in green solvents like ethanol or at room temperature with short reaction times and high yields. nih.govtandfonline.com

Table 2: Performance of Various Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Key Advantages | Yield (%) | Reference |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | High activity, Recyclable | up to 92% | nih.govscispace.com |

| Phosphate Fertilizers (MAP, DAP, TSP) | Ethanol | Room Temp. | Eco-friendly, Recyclable (6 cycles) | Excellent | dergipark.org.tr |

| Nanostructured Na₂PdP₂O₇ | Ethanol | Room Temp. | Highly efficient, Recyclable (5 cycles) | Good to Excellent | nih.gov |

| Al₂O₃–ZrO₂ Binary Metal Oxide | DMF | Room Temp. | Minimal catalyst use, Short reaction time | Excellent | tandfonline.com |

Implementation of Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. tandfonline.comudayton.edu When combined with solvent-free conditions, this approach aligns with the principles of green chemistry by reducing or eliminating the use of hazardous solvents. cem.comnih.gov

The synthesis of quinoxaline derivatives has been shown to benefit dramatically from these conditions. nih.gov A straightforward and efficient procedure involves mixing 1,2-diaminobenzenes with benzils and irradiating the mixture in a microwave reactor for just 2–6 minutes at 100–130°C. tandfonline.com This method, which requires no catalyst or solvent, produces a variety of substituted quinoxalines in high to excellent yields (71–98%). tandfonline.com The reaction work-up is simple, often involving just filtration of the solid product after the mixture cools. tandfonline.com

This methodology is not only rapid and high-yielding but also environmentally friendly. tandfonline.comnih.gov The absence of costly and often harmful solvents is a significant advantage. udayton.edu Research has demonstrated that for reactions involving at least one liquid reagent, reaction times can be even shorter than those involving two solid reagents. nih.gov This powerful combination of microwave irradiation and solvent-free protocols provides a superior alternative to traditional synthetic methods that often require long reaction times and complex purification procedures. udayton.edu

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxalines

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Key Features | Reference |

| Microwave-Assisted | Catalyst-free, Solvent-free | 2-6 minutes | 71-98% | Rapid, High yields, Green | tandfonline.com |

| Microwave-Assisted | Catalyst-free, Solvent-free | Short | Good | Eco-friendly, Easy work-up | nih.govnih.gov |

| Conventional Heating | Strong Acid Catalyst | Long | Variable | Harsh conditions | nih.gov |

| Conventional Heating | Various Catalysts/Solvents | Hours | Variable | Requires complex work-up | udayton.edu |

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 6 Fluoro 2 Methylquinoxaline

Nucleophilic Substitution Reactions at the Quinoxaline (B1680401) Core

The presence of halogen atoms on the electron-deficient quinoxaline ring system is a key determinant of its chemical behavior, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In 3-Chloro-6-fluoro-2-methylquinoxaline, the two halogen atoms, chlorine at the C3-position and fluorine at the C6-position, exhibit different reactivities towards nucleophiles. The C3-position is part of the pyrazine (B50134) ring, which is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency makes the C3-carbon highly electrophilic and activates the attached chlorine atom as a good leaving group in SNAr reactions.

Conversely, the fluorine atom at the C6-position is attached to the carbocyclic (benzene) ring. While fluorine is a strongly electron-withdrawing group, halogens on the benzene (B151609) ring of the quinoxaline system are generally less reactive towards nucleophilic substitution compared to those on the pyrazine ring. The primary role of the C6-fluoro substituent is to further withdraw electron density from the entire ring system, thereby enhancing the electrophilicity of the C3-position and increasing the reactivity of the C3-chlorine atom. Therefore, nucleophilic attack occurs preferentially at the C3-position, leading to the selective displacement of the chloride ion. This reactivity hierarchy is a common feature in related halo-quinoxaline systems. smolecule.com

The pronounced reactivity of the C3-chloro group enables the selective functionalization of the quinoxaline core. A wide array of nucleophiles can be employed to displace the chlorine atom, providing a straightforward route to a diverse library of 2,6-disubstituted quinoxaline derivatives. This method is highly valued for its efficiency and predictability.

Common nucleophiles used in these transformations include:

Amines (R-NH₂): Reaction with primary or secondary amines leads to the formation of 3-amino-6-fluoro-2-methylquinoxaline derivatives. This is one of the most common modifications of this scaffold. smolecule.com

Alkoxides (R-O⁻): The introduction of alkoxy groups is achieved using sodium or potassium alkoxides, yielding 3-alkoxy-6-fluoro-2-methylquinoxalines.

Thiols (R-SH): In the presence of a base, thiols react to form 3-thioether-substituted quinoxalines.

The general scheme for this selective functionalization is presented below:

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Primary/Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Fluoro-2-methyl-N-alkyl/aryl-quinoxalin-3-amine |

| Alcohol/Phenol | Strong Base (e.g., NaH), Solvent (e.g., THF) | 3-Alkoxy/Aryloxy-6-fluoro-2-methylquinoxaline |

| Thiol/Thiophenol | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 3-(Alkyl/Arylthio)-6-fluoro-2-methylquinoxaline |

This regioselective substitution is a powerful tool in synthetic chemistry, allowing for the late-stage functionalization of the quinoxaline core to build molecular complexity. nih.gov

Electrophilic Reactions on the Quinoxaline Ring of the Chemical Compound

The quinoxaline ring system is inherently electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring. This characteristic makes the scaffold generally unreactive towards electrophilic aromatic substitution (EAS). The presence of a fluorine atom at C6 further deactivates the benzene ring. Consequently, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the this compound ring are challenging and typically require harsh reaction conditions. If substitution were to occur, it would be directed to the available positions on the benzene ring (C5, C7, or C8), but such reactions are not commonly reported for this or similarly deactivated quinoxaline systems.

Transformations and Functionalization of the Methyl Group in this compound

The methyl group at the C2-position of the quinoxaline ring exhibits unique reactivity due to its proximity to the C3-position and the ring nitrogen atom. The protons of this methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic intermediate can then react with various electrophiles.

A notable transformation is the condensation reaction with aldehydes. smolecule.com In the presence of a suitable base, the methyl group can be deprotonated, and the resulting anion can attack an aromatic or aliphatic aldehyde in a Knoevenagel-type condensation. This reaction pathway leads to the formation of styryl or alkenyl derivatives, extending the conjugation of the system.

Table 2: Functionalization of the C2-Methyl Group

| Reaction Type | Reagents | Intermediate | Product |

|---|

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

The key reaction of this compound, nucleophilic aromatic substitution (SNAr) at the C3-position, proceeds via a well-established addition-elimination mechanism. libretexts.org This two-step process involves the formation of a discrete reaction intermediate.

Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3-position, which bears the chlorine atom. This attack breaks the aromaticity of the pyrazine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the chloride ion (Cl⁻).

Kinetic Studies and Reaction Pathway Analysis

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom acts as a leaving group. The presence of the electron-withdrawing quinoxaline ring system, further activated by the fluoro substituent, makes the C3 carbon atom electrophilic and susceptible to attack by nucleophiles. Kinetic studies and reaction pathway analysis of such transformations are crucial for understanding the reaction mechanism, optimizing reaction conditions, and predicting the formation of products.

The SNAr reaction of this compound with a nucleophile (Nu⁻) is generally accepted to proceed through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the electron-deficient C3 carbon atom of the quinoxaline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is delocalized over the aromatic system, particularly onto the electronegative nitrogen atoms of the quinoxaline core.

Elimination of the Leaving Group: In the second step, the chloride ion is expelled from the Meisenheimer complex, leading to the restoration of the aromaticity of the quinoxaline ring and the formation of the final substituted product. This step is generally fast.

Rate = k[this compound][Nucleophile]

This second-order kinetics implies that the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The substituents on the quinoxaline ring play a critical role in modulating the reactivity of the C3-Cl bond towards nucleophilic attack.

Fluoro Group (at C6): The fluorine atom at the C6 position is a strong electron-withdrawing group due to its high electronegativity. It enhances the electrophilicity of the quinoxaline ring, thereby accelerating the rate of nucleophilic attack. This is a common strategy employed to activate aromatic rings for SNAr reactions.

Chloro Group (at C3): Chlorine is a good leaving group in SNAr reactions. Its ability to depart is facilitated by the stabilization of the transition state leading to the Meisenheimer complex.

| Nucleophile | Expected Relative Rate Constant (k_rel) |

| Methoxide (CH₃O⁻) | 120 |

| Piperidine | 85 |

| Aniline | 15 |

| Phenoxide (C₆H₅O⁻) | 5 |

This table is for illustrative purposes and the values are hypothetical, based on the general reactivity trends of SNAr reactions.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction pathways and understanding the energetics of intermediates and transition states. nih.gov A computational study of the SNAr reaction of this compound would likely reveal the following:

Energy Profile: The reaction would proceed through a two-step mechanism with a distinct Meisenheimer intermediate. The first transition state, leading to the formation of this intermediate, would have a higher energy barrier, confirming it as the rate-determining step.

Structure of the Meisenheimer Complex: The geometry of the Meisenheimer complex would show the C3 carbon adopting a more sp³-hybridized character, with the nucleophile and the chlorine atom bonded to it. The negative charge would be delocalized across the quinoxaline ring, with significant electron density on the nitrogen atoms.

Influence of Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate.

The following table illustrates the hypothetical effect of solvent polarity on the reaction rate, a common phenomenon in SNAr reactions.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate |

| Dimethylformamide (DMF) | 37 | High |

| Acetonitrile | 36 | Moderate-High |

| Tetrahydrofuran (THF) | 7.5 | Moderate |

| Toluene | 2.4 | Low |

This table is for illustrative purposes and the values are hypothetical, based on general solvent effects in SNAr reactions.

Derivatization Strategies and Synthetic Utility of 3 Chloro 6 Fluoro 2 Methylquinoxaline

Utilization as a Building Block in the Synthesis of Complex Molecular Architectures

3-Chloro-6-fluoro-2-methylquinoxaline serves as a crucial intermediate in the assembly of more intricate molecular structures. The reactivity of the chlorine atom at the 3-position makes it an excellent electrophilic site for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.

Researchers have utilized this compound as a foundational element for creating novel compounds with potential biological activity. For instance, the quinoxaline (B1680401) core is a known pharmacophore, and modifications starting from this compound can lead to the development of new therapeutic agents. The general approach involves the displacement of the chloro group with various nucleophiles, such as amines, alcohols, and thiols, to introduce new side chains and functional groups. This process is often the key step in the synthesis of targeted molecules for drug discovery programs. nih.gov

The synthesis of star-shaped molecules, which have applications in materials science, can also employ derivatives of this quinoxaline. nih.gov By reacting a central core molecule, such as 2,4,6-trichloro-1,3,5-triazine, with a nucleophilic derivative of the quinoxaline, large, symmetrical molecules can be constructed. nih.gov

Strategic Modification of Halogen Substituents for Chemical Diversity

The presence of two different halogen atoms on the quinoxaline ring—chlorine and fluorine—offers opportunities for selective modification, thereby expanding the chemical diversity of the resulting products. The chlorine atom at the 3-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the fluorine atom at the 6-position. openstax.orglibretexts.org This difference in reactivity is due to the electronic effects of the pyrazine (B50134) ring, which activates the C3 position for nucleophilic attack.

This selective reactivity allows for a stepwise functionalization strategy. First, the chlorine atom can be displaced by a chosen nucleophile under relatively mild conditions. Subsequently, the less reactive fluorine atom can be targeted for substitution under more forcing conditions or through different catalytic methods, such as palladium-catalyzed cross-coupling reactions. acgpubs.org

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura nih.govmdpi.com and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to introduce a wide array of substituents at the C3 position, further demonstrating the versatility of this building block.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Reagent | Catalyst | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide | Organoboron Compound | Palladium Complex | Biaryl Compound |

| Buchwald-Hartwig | Aryl Halide | Amine | Palladium Complex | Arylamine |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions that can be applied to modify halogenated quinoxalines.

Introduction of Diverse Functional Groups via Directed Chemical Transformations

The primary method for introducing diverse functional groups onto the this compound core is through nucleophilic aromatic substitution (SNAr) at the C3 position. openstax.orglibretexts.org The electron-withdrawing nature of the pyrazine ring and the attached fluorine atom makes the carbon atom bearing the chlorine highly electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org

A wide variety of nucleophiles can be employed in these transformations, leading to a broad spectrum of derivatives. Common nucleophiles include:

Amines (R-NH₂): Reaction with primary or secondary amines yields 3-amino-6-fluoro-2-methylquinoxaline derivatives. These compounds are of significant interest in medicinal chemistry.

Alcohols (R-OH): In the presence of a base, alcohols can displace the chlorine to form 3-alkoxy-6-fluoro-2-methylquinoxaline ethers.

Thiols (R-SH): Thiols react similarly to alcohols to produce 3-thioether-6-fluoro-2-methylquinoxaline derivatives.

The reaction conditions for these substitutions can often be tuned to achieve high yields and selectivity. The choice of solvent, temperature, and base can influence the reaction rate and outcome. acgpubs.org

Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Moiety

The functional groups introduced onto the this compound scaffold can be further elaborated to construct fused or linked heterocyclic systems. This strategy allows for the creation of novel, complex polycyclic molecules with unique three-dimensional shapes and properties. researchgate.net

For example, a 3-hydrazino-6-fluoro-2-methylquinoxaline, formed by reacting the starting chloro-quinoxaline with hydrazine (B178648), can serve as a key intermediate. This hydrazine derivative can then be cyclized with various reagents to form fused triazole or pyrazole (B372694) rings, resulting in triazolo[4,3-a]quinoxalines or pyrazolo[1,5-a]quinoxalines, respectively. researchgate.net

Another approach involves introducing a substituent with two reactive sites, which can then undergo an intramolecular cyclization to form a new ring. This method has been used to synthesize a variety of fused systems, including imidazo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines. researchgate.net These hybrid heterocyclic systems are often explored for their potential applications in various fields, including as novel pharmaceuticals and functional materials. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 Fluoro 2 Methylquinoxaline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Chloro-6-fluoro-2-methylquinoxaline in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the substitution pattern and electronic environment of the molecule.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating nature of the methyl group. The aromatic region (typically δ 7.5-8.5 ppm) will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the fluorine atom will induce characteristic C-F coupling constants (J-coupling), which are invaluable for assigning the carbons on the fluorinated benzene (B151609) ring. blogspot.com The chemical shifts of the carbons are directly affected by the attached substituents. For instance, the carbon atom bonded to chlorine (C3) is expected to be significantly deshielded, while the carbon bonded to fluorine (C6) will show a large one-bond C-F coupling. blogspot.comoregonstate.edu

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H5 | ~8.05 | dd (doublet of doublets) | J_H5-H7 ≈ 0.5-1.0 Hz, J_H5-F ≈ 8.5-9.5 Hz |

| H7 | ~7.85 | dd (doublet of doublets) | J_H7-H8 ≈ 9.0-9.5 Hz, J_H7-F ≈ 5.0-6.0 Hz |

| H8 | ~7.95 | dd (doublet of doublets) | J_H8-H7 ≈ 9.0-9.5 Hz, J_H8-F ≈ 2.5-3.0 Hz |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | ~155 | d | ⁴J_CF ≈ 3-4 Hz |

| C3 | ~148 | s | N/A |

| C5 | ~120 | d | ²J_CF ≈ 20-25 Hz |

| C6 | ~160 | d | ¹J_CF ≈ 250-260 Hz |

| C7 | ~115 | d | ²J_CF ≈ 20-25 Hz |

| C8 | ~130 | d | ³J_CF ≈ 8-10 Hz |

| C4a | ~139 | s | N/A |

| C8a | ~141 | d | ³J_CF ≈ 10-15 Hz |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the adjacent aromatic protons, H7 and H8, confirming their connectivity. Weaker, long-range couplings might also be observed. blogspot.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov The HSQC spectrum would definitively link the signals of H5, H7, and H8 to their corresponding carbon atoms (C5, C7, and C8) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). oregonstate.edunih.gov This is crucial for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons (at ~2.80 ppm) correlating to C2 and C3.

Proton H5 correlating to C4a, C7, and potentially the fluorinated C6.

Proton H8 correlating to C4a and C6.

Together, these 2D NMR experiments provide an irrefutable map of the molecular structure, confirming the placement of each substituent.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₆ClFN₂), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms the molecular formula.

The molecular ion peak (M⁺˙) in the mass spectrum would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units, with the [M+2]⁺˙ peak having roughly one-third the intensity of the [M]⁺˙ peak.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₆ClFN₂ |

| Molecular Weight (for ³⁵Cl) | 196.61 g/mol |

| Exact Mass (for ³⁵Cl) | 196.0207 |

| [M]⁺˙ Peak (m/z) | 196 |

| [M+2]⁺˙ Peak (m/z) | 198 |

The fragmentation pattern under electron ionization (EI) would likely involve the sequential loss of stable radicals or neutral molecules. Common fragmentation pathways for related quinoxalines include the loss of the substituents.

Predicted Major Fragmentation Pathways

| Fragment Ion (m/z) | Lost Fragment |

|---|---|

| 161 | Loss of Cl radical (·Cl) |

| 168 | Loss of HCN |

| 141 | Loss of HCN from m/z 168 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic bands for its aromatic and aliphatic components, as well as vibrations involving the halogen substituents.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic C-H |

| 2920-3000 | C-H Stretch | Methyl (CH₃) |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1450-1500 | C=N Stretch | Quinoxaline (B1680401) Ring |

| 1200-1250 | C-F Stretch | Aryl-Fluoride |

| 1050-1100 | C-Cl Stretch | Aryl-Chloride |

These absorption bands, when compared to databases and spectra of similar compounds like 2-methylquinoxaline (B147225) nih.gov and other halogenated quinolines nist.gov, help confirm the presence of the key structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore, and its spectrum is characterized by intense absorptions in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic system and weaker n → π* transitions associated with the nitrogen lone pairs. nih.gov The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The chloro and fluoro groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift compared to unsubstituted 2-methylquinoxaline. dtic.mil

Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π* | Benzenoid band |

| ~320-340 | π → π* | Conjugated quinoxaline system |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the definitive, solid-state structure with atomic precision. guidechem.com This technique would unambiguously determine bond lengths, bond angles, and torsional angles.

The analysis would be expected to confirm the planarity of the bicyclic quinoxaline core. It would also reveal the precise orientation of the methyl group and any minor deviations from planarity caused by steric interactions. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as π–π stacking or halogen bonding, which govern the solid-state properties of the material. researchgate.net While no specific crystal structure for this compound is publicly available, analysis of related structures provides a strong basis for these predictions.

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Fluoro 2 Methylquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 3-Chloro-6-fluoro-2-methylquinoxaline , DFT would be instrumental in understanding its fundamental chemical nature.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its most stable energetic state. For This compound , this would involve calculating key geometric parameters. While specific data for this compound is unavailable, studies on similar quinoxaline (B1680401) derivatives utilize DFT methods, such as B3LYP with a basis set like 6-311G(d,p), to determine bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for the accuracy of all subsequent computational predictions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For quinoxaline derivatives, this analysis helps in predicting their behavior in chemical reactions and their potential as electronic materials.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For This compound , an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the quinoxaline ring and the fluorine and chlorine atoms, indicating these as potential sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is invaluable for predicting how the molecule will interact with other molecules.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used to describe the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more detailed prediction of where electrophilic, nucleophilic, and radical attacks are most likely to occur. For This compound , calculating Fukui functions would pinpoint the most reactive atoms, providing a more nuanced understanding of its chemical behavior than MEP analysis alone.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations can model how This compound would behave in a solution or interacting with a biological target, such as a protein. This technique is crucial for understanding processes like drug-receptor binding and solvation, providing a more realistic picture of the molecule's behavior in a complex environment.

Quantum Chemical Descriptors and Their Correlation with Chemical Properties

From the results of DFT calculations, various quantum chemical descriptors can be derived. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors help in quantifying the reactivity and stability of a molecule. Correlating these descriptors with experimentally observed properties can lead to the development of Quantitative Structure-Activity Relationship (QSAR) models. Such models are powerful tools in drug design, allowing for the prediction of the biological activity of new compounds based on their calculated molecular properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for the study of electronic excited states in molecules. nih.govrsc.org It is an extension of Density Functional Theory (DFT), which is primarily a ground-state theory. TD-DFT is widely employed to predict the optical properties of molecules, such as their UV-Vis absorption spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govresearchgate.net

For this compound, a TD-DFT calculation would provide a detailed picture of its electronic absorption spectrum. The methodology involves solving the time-dependent Kohn-Sham equations, which yields a set of excitation energies (corresponding to the wavelengths of light the molecule absorbs) and their corresponding oscillator strengths (a measure of the intensity of the absorption). youtube.com These calculations are crucial for understanding how the substitution pattern—a chloro group at position 3, a fluoro group at position 6, and a methyl group at position 2—influences the electronic transitions within the quinoxaline core.

The primary electronic transitions in quinoxaline derivatives are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and they are generally intense. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (associated with the nitrogen lone pairs) to an antibonding π* orbital, are typically weaker. The positions and intensities of these transitions are sensitive to the nature and position of substituents on the quinoxaline ring system.

A theoretical TD-DFT study on this compound would likely be performed using a functional such as B3LYP or CAM-B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy. nih.govnih.gov The results would allow for the assignment of the observed absorption bands in an experimental spectrum to specific electronic transitions.

Illustrative TD-DFT Data for this compound

The following table is a hypothetical representation of the kind of data a TD-DFT calculation would yield for the title compound and is intended for illustrative purposes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) |

| S1 | 3.20 | 387 | 0.005 | n -> π |

| S2 | 3.55 | 349 | 0.150 | HOMO -> LUMO (π -> π) |

| S3 | 3.90 | 318 | 0.210 | HOMO-1 -> LUMO (π -> π) |

| S4 | 4.15 | 299 | 0.080 | HOMO -> LUMO+1 (π -> π) |

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. youtube.comyoutube.com It provides a chemically intuitive picture of the electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals).

For this compound, NBO analysis would offer a quantitative description of the bonding within the molecule. It would detail the hybridization of the atomic orbitals contributing to each bond and the polarization of these bonds. More importantly, NBO analysis quantifies the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugative interactions, are crucial for understanding molecular stability and reactivity. nih.gov

The key interactions that would be investigated in this compound include:

Intramolecular charge transfer: The delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the antibonding π* orbitals of the quinoxaline ring.

Hyperconjugation: The interaction of the C-H and C-C sigma bonds of the methyl group with the adjacent π-system.

Bonding analysis: A detailed look at the nature of the C-Cl and C-F bonds, including their ionic and covalent character.

The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)) for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

Illustrative NBO Analysis Data for this compound

The following table is a hypothetical representation of key hyperconjugative interactions and their stabilization energies as would be determined by an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 8.5 |

| LP(1) N4 | π(C3-C10) | 7.2 |

| LP(2) Cl | σ(C2-C3) | 2.1 |

| LP(2) F | σ(C5-C6) | 1.8 |

| σ(C-H) of CH3 | π*(C2-N1) | 3.5 |

Note: LP denotes a lone pair orbital.

This analysis would reveal how the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating character of the methyl group collectively influence the electronic landscape of the quinoxaline scaffold.

Structure Reactivity Relationship Srr Studies of 3 Chloro 6 Fluoro 2 Methylquinoxaline Derivatives

Systematic Investigation of Substituent Effects on the Reactivity Profile of the Quinoxaline (B1680401) Core

The reactivity of the 3-Chloro-6-fluoro-2-methylquinoxaline molecule is governed by the interplay of the electronic properties of its constituent parts: the inherent electron-deficient pyrazine (B50134) ring, the benzene (B151609) ring, and the chloro, fluoro, and methyl substituents. The quinoxaline nucleus itself is electrophilic, which facilitates reactions like nucleophilic substitution. rsc.org

The substituents modulate this inherent reactivity:

Electron-Withdrawing Groups (EWGs): The chloro and fluoro groups are potent electron-withdrawing substituents that function primarily through a negative inductive effect (-I). This effect significantly lowers the electron density of the entire heterocyclic system, making it more susceptible to attack by nucleophiles. wikipedia.org Computational studies on related quinoxalinone derivatives confirm that electron-withdrawing substituents increase the tendency of the oxidized form to be reduced by accepting electrons. jocpr.com

Electron-Donating Groups (EDGs): The methyl group at the C2 position is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the halogens and the pyrazine ring. In studies of similar quinoxaline systems, the presence of an electron-donating methyl group was shown to make the reduction potential more negative compared to the unsubstituted analog, indicating a reduced tendency to accept electrons. jocpr.com

The combined influence of these groups creates a highly polarized molecule. The pyrazine ring is rendered significantly electron-poor, activating the C3-chloro position for nucleophilic aromatic substitution (SNAr). Conversely, the benzene portion of the molecule is deactivated towards electrophilic aromatic substitution due to the powerful deactivating effects of the pyrazine ring and the halogen substituents.

| Substituent | Position | Primary Electronic Effect | Impact on Quinoxaline Core Reactivity |

|---|---|---|---|

| Chloro (Cl) | 3 | Inductive (-I) > Resonance (+M) | Activates C3 for nucleophilic attack; acts as a leaving group. |

| Fluoro (F) | 6 | Strong Inductive (-I) > Weak Resonance (+M) | Strongly deactivates the benzene ring; enhances overall electrophilicity of the quinoxaline system. |

| Methyl (CH₃) | 2 | Inductive (+I), Hyperconjugation | Slightly reduces the electrophilicity of the pyrazine ring; exerts steric influence on the adjacent C3 position. jocpr.comnih.gov |

Influence of Halogenation Pattern (Chloro vs. Fluoro) on Chemical Transformations and Regioselectivity

The nature and position of the halogen atoms are critical in determining the course of chemical reactions. In this compound, the primary site for chemical transformation is the C3 position, owing to the presence of the chlorine atom, a good leaving group in SNAr reactions. rsc.orgmdpi.com

The regioselectivity of nucleophilic attack is directed to C3. This is because the carbon is directly bonded to a good leaving group (Cl) and is activated by the adjacent nitrogen atom of the pyrazine ring. The fluorine atom at C6 is on the benzene ring and is a very poor leaving group under typical SNAr conditions; its primary role is electronic activation.

A comparison of the chloro and fluoro substituents reveals distinct influences:

Inductive vs. Resonance Effects: Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive (-I) effect. Fluorine's -I effect is significantly stronger than that of chlorine. Both halogens also exert a weak, electron-donating resonance (+M) effect, which opposes the inductive effect. For fluorine, the -I effect overwhelmingly dominates the +M effect. For chlorine, the +M effect is slightly more significant due to better orbital size matching with carbon's p-orbitals, but the -I effect still dominates.

Reactivity in SNAr: The rate of SNAr reactions is dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex). wikipedia.org The strong -I effect of the fluorine at C6 helps to stabilize this intermediate by withdrawing electron density, thereby increasing the reactivity of the C3 position towards nucleophiles compared to a non-fluorinated analogue.

Regioselectivity: The reaction is highly regioselective for substitution at C3. The C-F bond at C6 is much stronger than the C-Cl bond at C3, and the phenyl carbon is less activated for nucleophilic attack than the pyrazinyl carbon. Therefore, nucleophiles will preferentially displace the chloride at C3. Studies on other heterocyclic systems have demonstrated that regioselective halogenation can be achieved, highlighting the distinct reactivity of different positions on the ring. rsc.org

| Property | Fluorine (F) | Chlorine (Cl) | Impact on this compound |

|---|---|---|---|

| Inductive Effect (-I) | Very Strong | Strong | The C6-F group strongly activates the ring for nucleophilic attack at C3. |

| Resonance Effect (+M) | Very Weak | Weak | Largely overshadowed by the inductive effect for both halogens. |

| Leaving Group Ability | Very Poor | Good | Ensures high regioselectivity for substitution at the C3 position. |

Role of the Methyl Group in Directing Chemical Reactivity and Steric Effects

The methyl group at the C2 position, while small, exerts both electronic and steric effects that influence the molecule's reactivity.

Steric Effects: Perhaps more significantly, the methyl group at C2 provides steric hindrance around the adjacent C3 reaction center. Bulky nucleophiles may experience hindered approach to the C3 carbon, potentially slowing the rate of substitution compared to an analogous 2-unsubstituted quinoxaline. This steric blocking can influence the conformational orientation of intermediates and transition states during a reaction. The steric size of substituents can be a determining factor in preventing or allowing the formation of certain products or complexes. researchgate.net

Stereoelectronic Considerations in the Reactivity and Transformations of this compound

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and electronic effects, which collectively determine the preferred reaction pathways. For this compound, the reactivity is best understood by considering the molecule's frontier molecular orbitals (FMOs) and the stability of reaction intermediates.

Frontier Molecular Orbitals: The quinoxaline ring system is electron-deficient, leading to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). The presence of two strong electron-withdrawing halogens further lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. Computational studies on similar quinoxaline derivatives show that substituents significantly alter the HOMO and LUMO energy levels. jocpr.com The LUMO is expected to have large coefficients on the carbons of the pyrazine ring, particularly C2 and C3, marking them as the most electrophilic sites.

Transition State and Intermediate Stabilization: The most common reaction, nucleophilic aromatic substitution at C3, proceeds via a two-step addition-elimination mechanism, involving a high-energy Meisenheimer-like intermediate. wikipedia.org

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic C3 carbon, breaking the aromaticity of the pyrazine ring and forming a tetrahedral intermediate. The stability of this intermediate is key. The negative charge is delocalized onto the electronegative nitrogen atoms and further stabilized by the potent inductive effect of the C6-fluoro substituent.

Elimination Step (Fast): The aromatic system is restored by the expulsion of the chloride leaving group.

The stereoelectronics of this process are precise. The C2-methyl group can sterically guide the incoming nucleophile, potentially favoring a specific trajectory of attack. Furthermore, the interplay between the electron-donating methyl group and the electron-withdrawing pyrazine ring and halogens creates a finely balanced electronic environment that dictates the energy barrier for the formation of the Meisenheimer complex. jocpr.comnih.gov

Q & A

Q. Factors Influencing Yield/Purity :

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Halogenation with POCl₃ | 100°C, 4 hours, DCM extraction | 87–91% | >95% | |

| Catalytic chlorination | NiCl₂, ethanol-water reflux | 80% | 98% |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms molecular structure. For example, reports δ 2.62 ppm for methyl groups in similar quinoxalines .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., : m/z 364 [M⁺] for a methylquinoxaline derivative) .

- Infrared (IR) Spectroscopy : Peaks at 1340–1484 cm⁻¹ confirm C-Cl/C-F stretches .

- X-ray Crystallography : SHELX software () refines crystal structures, resolving ambiguities in stereochemistry .

Q. Table 2: Representative Analytical Data

| Technique | Observed Data | Compound Analogue | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.62 ppm (s, 3H, CH₃) | 6-Methylquinoxaline | |

| IR | ν 1484 cm⁻¹ (C-Cl) | 4-Chlorophenylquinoxaline | |

| MS | m/z 364 [M⁺] | Bis(chlorophenyl)quinoxaline |

Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To resolve these:

Cross-Validation : Compare NMR chemical shifts with X-ray bond lengths. For instance, uses SHELXL () to refine crystallographic data, ensuring consistency with NMR-derived substituent positions .

Computational Modeling : Density Functional Theory (DFT) calculates expected spectroscopic profiles, identifying outliers .

Variable-Temperature Studies : Detect conformational flexibility via temperature-dependent NMR .

Advanced: What strategies optimize reaction scalability for halogenated quinoxalines?

Methodological Answer:

Scale-up challenges include heat dissipation and purification efficiency. Strategies include:

- Flow Chemistry : Continuous reactors improve temperature control for exothermic halogenation .

- Catalytic Systems : Nickel or palladium catalysts reduce reagent waste ( reports 80% yield using NiCl₂) .

- Green Solvents : Replace DCM with ethyl acetate or cyclopentyl methyl ether (CPME) for safer extraction .

Advanced: How to address conflicting bioactivity data in quinoxaline derivatives?

Methodological Answer:

Contradictions may stem from impurities or assay variability. Mitigation steps:

Reproducibility Checks : Re-synthesize compounds using ’s protocol to confirm purity .

Dose-Response Curves : Establish EC₅₀ values across multiple assays.

Metabolite Screening : LC-MS identifies degradation products masking true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.